3-Bromo-6-cyclopropylimidazo[1,2-a]pyridine
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Overview
Description
3-Bromo-6-cyclopropylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its wide range of applications in medicinal chemistry due to its unique structural properties. The presence of a bromine atom at the 3-position and a cyclopropyl group at the 6-position enhances its chemical reactivity and potential biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-cyclopropylimidazo[1,2-a]pyridine typically involves the cyclization of α-bromoketones with 2-aminopyridines. The reaction is carried out in ethyl acetate with tert-butyl hydroperoxide (TBHP) as the oxidizing agent. The cyclization is followed by bromination to yield the desired product .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions such as temperature, solvent, and concentration of reagents. The use of continuous flow reactors can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-6-cyclopropylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form various derivatives.
Reduction Reactions: Reduction can lead to the formation of different hydrogenated products.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like TBHP or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed depend on the type of reaction and the reagents used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridines .
Scientific Research Applications
3-Bromo-6-cyclopropylimidazo[1,2-a]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly for its potential anti-tuberculosis activity.
Biological Studies: The compound is studied for its interactions with biological targets and its potential as a therapeutic agent.
Material Science: Due to its unique structural properties, it is also explored for applications in material science.
Mechanism of Action
The mechanism of action of 3-Bromo-6-cyclopropylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific biological context and the target molecules involved .
Comparison with Similar Compounds
- 3-Bromo-6-chloroimidazo[1,2-a]pyridine
- 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides
- 6-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide derivatives
Uniqueness: 3-Bromo-6-cyclopropylimidazo[1,2-a]pyridine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H9BrN2 |
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Molecular Weight |
237.10 g/mol |
IUPAC Name |
3-bromo-6-cyclopropylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C10H9BrN2/c11-9-5-12-10-4-3-8(6-13(9)10)7-1-2-7/h3-7H,1-2H2 |
InChI Key |
BZMWIJKGDFEREY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CN3C(=NC=C3Br)C=C2 |
Origin of Product |
United States |
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